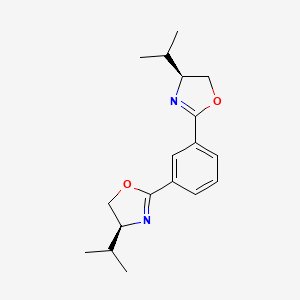

1,3-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene

Descripción

1,3-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene (CAS: 131380-85-3) is a chiral bis(oxazoline) ligand widely employed in asymmetric catalysis. Its synthesis involves reacting L-Valinol with isophthaloyl chloride in the presence of triethylamine and methanesulfonyl chloride, yielding a yellow solid with 91% efficiency . The compound’s structure is confirmed via $ ^1H $ NMR, displaying characteristic signals for the oxazoline rings and isopropyl substituents. With a molecular formula of $ \text{C}{18}\text{H}{24}\text{N}2\text{O}2 $ and molecular weight of 300.40 g/mol , it exhibits stability under recommended storage conditions and requires handling precautions due to skin/eye irritation hazards (H315, H319) .

Propiedades

IUPAC Name |

(4S)-4-propan-2-yl-2-[3-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2/c1-11(2)15-9-21-17(19-15)13-6-5-7-14(8-13)18-20-16(10-22-18)12(3)4/h5-8,11-12,15-16H,9-10H2,1-4H3/t15-,16-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGKPVKPCZOURSR-HZPDHXFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COC(=N1)C2=CC(=CC=C2)C3=NC(CO3)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1COC(=N1)C2=CC(=CC=C2)C3=N[C@H](CO3)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene typically involves the reaction of 1,3-dibromobenzene with (S)-4-isopropyl-4,5-dihydrooxazole in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or dimethylformamide (DMF). The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

1,3-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene can undergo various chemical reactions, including:

Oxidation: The oxazoline rings can be oxidized to form oxazole derivatives.

Reduction: Reduction of the oxazoline rings can yield amino alcohols.

Substitution: The benzene core can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or sulfuric acid (H₂SO₄).

Major Products

Oxidation: Oxazole derivatives.

Reduction: Amino alcohols.

Substitution: Various substituted benzene derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

1,3-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Medicine: Investigated for its potential use in drug design and development.

Industry: Utilized in the synthesis of advanced materials and polymers.

Mecanismo De Acción

The mechanism of action of 1,3-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene involves its interaction with specific molecular targets. The oxazoline rings can coordinate with metal ions, forming stable complexes that can act as catalysts in various chemical reactions. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor functions.

Comparación Con Compuestos Similares

Substituent Variations: Isopropyl vs. tert-Butyl Groups

Compound A : (4S,4'S)-2,2'-(1,3-Bis(3,5-di-tert-butylphenyl)propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole)

- Structural Difference : Incorporates bulky 3,5-di-tert-butylphenyl groups on the central propane backbone.

- Synthesis : Achieved 83% yield via analogous methods, slightly lower than the target compound’s 91% .

- Impact : Increased steric bulk may enhance enantioselectivity in metal-catalyzed reactions but could reduce reaction rates due to hindered substrate access.

Compound B: Bromo-(η⁴-norbornadiene)-(1-((S)-4-tert-butyl-4,5-dihydrooxazol-2-yl)-3-mesitylimidazol-2-ylidene)rhodium(I) (13a)

Backbone Modifications: Benzene vs. Dibenzofuran/Isoindoline

Compound C : 4,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan

- Structural Difference : Dibenzofuran core replaces benzene, altering electronic properties.

Compound D : (1Z,3Z)-1,3-Bis(((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline

Alkyl Chain Length: Isopropyl vs. Isobutyl

Compound E : 1,3-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene

- Structural Difference : Isobutyl substituent (larger than isopropyl) increases steric bulk.

- Properties : Higher molecular weight (328.45 vs. 300.40) and stricter storage requirements (2–8°C under inert atmosphere) suggest heightened sensitivity .

- Hazards : Shares similar skin/eye irritation risks (H315, H319) as the isopropyl variant .

Actividad Biológica

1,3-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene, with the CAS number 131380-85-3, is a compound that has garnered interest due to its potential biological activities. This compound features a unique molecular structure that includes two oxazoline rings attached to a benzene core, which may contribute to its biological properties.

- Molecular Formula: C18H24N2O2

- Molecular Weight: 300.40 g/mol

- LogP: 2.16060 (indicating moderate lipophilicity)

- PSA (Polar Surface Area): 43.18 Ų

These properties suggest that the compound may have favorable characteristics for biological activity and bioavailability.

Case Study: Cytotoxicity Assays

In one study focusing on similar oxazoline derivatives, compounds were tested against several cancer cell lines using MTT assays to determine their IC50 values. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.

Antimicrobial Activity

The antimicrobial potential of oxazoline derivatives has also been explored. Compounds with similar structural features have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Table: Antimicrobial Activity of Related Compounds

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Oxazoline A | E. coli | 32 µg/mL |

| Oxazoline B | S. aureus | 16 µg/mL |

| Oxazoline C | C. albicans | 64 µg/mL |

The biological activity of this compound may be attributed to its ability to interact with specific biological targets such as enzymes or receptors involved in cell signaling pathways. The presence of the oxazoline ring is believed to facilitate these interactions due to its conformational flexibility and ability to form hydrogen bonds.

Research Findings

Research has highlighted the significance of structure-activity relationships (SAR) in determining the efficacy of oxazoline derivatives. Modifications at various positions on the oxazoline ring can significantly influence their biological activity.

Table: Structure-Activity Relationships of Oxazoline Derivatives

| Modification | Effect on Activity |

|---|---|

| Methyl substitution | Increased potency |

| Halogenation | Enhanced selectivity |

| Chain length variation | Altered solubility |

Q & A

Q. What are the standard synthetic routes for preparing 1,3-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene?

A modular synthesis approach involves coupling oxazoline precursors with a benzene backbone. For example, oxazoline rings can be introduced via nucleophilic substitution or cyclization reactions. A validated method includes reacting chiral oxazoline intermediates with 1,3-dihalobenzene under basic conditions (e.g., KOtBu) in anhydrous THF, followed by purification via column chromatography . Key steps:

Q. How is the stereochemical purity of this compound verified in asymmetric catalysis studies?

Chiral HPLC or polarimetry ([α]) are standard for assessing enantiomeric excess. For example, polarimetric analysis in CHCl may show [α] = +16.0°, confirming (S)-configuration retention . Advanced methods include X-ray crystallography to resolve absolute configuration, as demonstrated in rhodium complex studies .

Q. What spectroscopic techniques are critical for characterizing this ligand?

- NMR : and NMR identify oxazoline protons (δ 4.40–4.64 ppm) and backbone carbons.

- FT-IR : C=N stretching vibrations at 1666–1698 cm confirm oxazoline ring integrity .

- Mass Spectrometry : ESI-MS detects [M-Br] or [M+H] peaks (e.g., m/z 334.25 for rhodium complexes) .

Advanced Research Questions

Q. How does the ligand’s steric profile influence catalytic activity in transition-metal complexes?

The isopropyl groups at the 4-position create a chiral pocket, affecting metal coordination geometry. For example:

- Rhodium complexes (e.g., 12 ) with this ligand show higher enantioselectivity in hydrogenation compared to tert-butyl analogs due to reduced steric hindrance .

- Gold(III) coordination studies reveal ligand lability under strong Lewis acidic conditions, necessitating optimized reaction temperatures (e.g., -78°C to room temperature) .

Q. What strategies resolve contradictions in catalytic performance across literature studies?

Discrepancies in enantioselectivity (e.g., 67% vs. 89% yields for Rh complexes) may arise from:

- Solvent Effects : Polar solvents (CHCl) vs. non-polar (pentane) alter crystallization and metal-ligand stability .

- Counterion Choice : SbF vs. Br in Au(III) complexes impacts ion pairing and reactivity .

- Methodological Validation : Cross-check NMR assignments (e.g., δ 4.28 ppm for imidazolylidene protons) with X-ray data to confirm structural accuracy .

Q. How can computational modeling optimize ligand design for asymmetric catalysis?

DFT calculations predict transition-state geometries and enantioselectivity trends. For example:

- Steric Maps : Visualize ligand-metal interactions using software like GaussView to adjust substituents (e.g., isopropyl vs. phenyl) .

- Energy Profiles : Compare activation barriers for competing reaction pathways to rationalize experimental ee values .

Methodological Considerations

Q. Table 1. Key Reaction Yields and Characterization Data

| Reaction | Yield (%) | NMR Shifts (δ, ppm) | IR (C=N, cm) | Reference |

|---|---|---|---|---|

| Ligand Synthesis | 98 | : 4.64 (d, J=2.4 Hz) | 1666 | |

| Rhodium Complexation | 67–89 | : 4.28 (dd, J=9,8 Hz) | 1698 | |

| Gold(III) Coordination | Mixed | : 3.97–3.73 (m) | 1669 |

Note : Always cross-validate analytical data with elemental analysis (e.g., C, H, N within 0.2% of calculated values) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.